molecular formula C17H21NO3 B184132 Benzyl-(2,3,4-trimethoxy-benzyl)-amine CAS No. 436086-80-5

Benzyl-(2,3,4-trimethoxy-benzyl)-amine

Cat. No.: B184132
CAS No.: 436086-80-5
M. Wt: 287.35 g/mol
InChI Key: NJYGEYFQNOYZCB-UHFFFAOYSA-N
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Description

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is a chemical compound of interest in medicinal chemistry and neuroscience research, serving as a versatile synthetic building block. Its structure incorporates a 2,3,4-trimethoxybenzyl group, a motif found in various bioactive molecules. Scientific literature indicates that the 3,4,5-trimethoxyphenyl structural isomer is a known pharmacophore present in a range of compounds with anticancer activity . Furthermore, recent research on novel α-benzyl phenethylamine and dopamine derivatives, which share structural similarities with this amine, has highlighted their potential as anticholinergic agents . These related compounds are investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant in the study of neurodegenerative conditions . As such, this compound provides researchers with a valuable intermediate for the design and synthesis of novel compounds aimed at exploring neuropharmacology and developing new therapeutic agents. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYGEYFQNOYZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354344
Record name Benzyl-(2,3,4-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-80-5
Record name Benzyl-(2,3,4-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl-(2,3,4-trimethoxy-benzyl)-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl-(2,3,4-trimethoxy-benzyl)-amine

Executive Summary

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring a benzyl group and a 2,3,4-trimethoxybenzyl group attached to a central nitrogen atom. The presence of the electron-donating methoxy groups on one of the aromatic rings significantly influences its electronic properties and potential for molecular interactions.

Chemical Identifiers

A consolidated list of key identifiers for this compound is presented below, providing unambiguous identification for procurement, regulatory documentation, and database searches.

IdentifierValueSource
CAS Number 436086-80-5[1][2]
Molecular Formula C₁₇H₂₁NO₃[1][2]
IUPAC Name Benzenemethanamine, 2,3,4-trimethoxy-N-(phenylmethyl)-[1]
Synonyms BENCIL-(2,3,4-TRIMETOXI-BENZIL)-AMINA; BENZYL-(2,3,4-TRIMETHOXY-BENZYL)-AMIN[1]
InChI InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3[1]
InChIKey NJYGEYFQNOYZCB-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC[1]
Physicochemical and Computed Properties

The following table summarizes key physicochemical properties, which are essential for predicting the compound's behavior in various solvents and biological systems. These values are primarily derived from computational models.

PropertyValueSource
Molecular Weight 287.35 g/mol [2]
Monoisotopic Mass 287.15214353 Da[1]
pKa (Predicted) 7.91 ± 0.20[1]
XLogP3 (Predicted) 2.7[1]
Topological Polar Surface Area 39.7 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 7[1]

Synthesis and Manufacturing

The synthesis of this compound is most effectively achieved via a two-step process originating from commercially available precursors. The key strategy is the reductive amination of 2,3,4-trimethoxybenzaldehyde with benzylamine. This method is widely employed in organic synthesis for its high efficiency and operational simplicity.

Synthetic Pathway Overview

The logical synthetic approach involves two primary stages:

  • Schiff Base Formation: An initial condensation reaction between the aldehyde (2,3,4-trimethoxybenzaldehyde) and the primary amine (benzylamine) to form an imine intermediate (Schiff base). This reaction is typically reversible and driven to completion by the removal of water.

  • Reductive Step: The subsequent reduction of the C=N double bond of the imine intermediate to a C-N single bond, yielding the final secondary amine product. This is accomplished using a mild reducing agent.

G cluster_precursors Starting Materials cluster_reaction Synthetic Process Precursor1 2,3,4-Trimethoxybenzaldehyde Step1 Step 1: Schiff Base Formation (Condensation) Precursor1->Step1 Precursor2 Benzylamine Precursor2->Step1 Step2 Step 2: Reduction (e.g., Sodium Borohydride) Step1->Step2 Imine Intermediate Product This compound Step2->Product

Sources

Identification and Characterization of Benzyl-(2,3,4-trimethoxy-benzyl)-amine as a Process-Related Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The rigorous identification and control of impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products.[1][2] This technical guide provides a comprehensive, field-proven methodology for the identification, characterization, and control of Benzyl-(2,3,4-trimethoxy-benzyl)-amine, a potential process-related impurity. By integrating regulatory context, mechanistic chemistry, and advanced analytical strategies, this document serves as a practical blueprint for researchers, analytical scientists, and drug development professionals. We will explore the plausible synthetic origin of this impurity, detail the synthesis of an analytical reference standard, outline the development of a stability-indicating HPLC method, and describe the definitive structural elucidation using mass spectrometry and NMR spectroscopy. This guide emphasizes a systematic, science-driven approach that aligns with global regulatory expectations, such as those from the International Council for Harmonisation (ICH).[3]

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is any component of a drug substance or drug product that is not the defined chemical entity or a formulation ingredient.[2] The presence of impurities, even at trace levels, can have a significant impact on the quality, safety, and efficacy of a drug.[1] Uncontrolled impurities may pose toxicological risks or affect the stability of the final product.[4][5] Therefore, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over all potential impurities.[3][6]

This guide focuses on a specific, hypothetical case study: the identification of This compound (CAS 436086-80-5)[7][8] as a process-related impurity. Process-related impurities are by-products or unreacted intermediates that arise during the synthesis of the Active Pharmaceutical Ingredient (API).[9][10][11] Understanding their formation is the first step toward controlling them.[5][10]

This document will walk through the entire lifecycle of impurity identification, from postulating its origin to establishing a control strategy, providing both the "how" and the critical "why" behind each experimental decision.

Regulatory Framework: The ICH Q3A/B Guidelines

Before delving into the technical workflow, it is crucial to understand the regulatory landscape that governs impurity management. The ICH Q3A(R2) and Q3B(R2) guidelines provide a harmonized framework for controlling impurities in new drug substances and new drug products, respectively.[9][10] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold Maximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold 0.05%The level at or above which an impurity must be reported in a regulatory submission.[3]
Identification Threshold 0.10%The level at or above which the structure of an impurity must be confirmed.[3][11]
Qualification Threshold 0.15%The level at or above which an impurity's biological safety must be established.[3][12]

Table 1: Key ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

The entire process described in this guide is predicated on the need to identify any impurity that exceeds the 0.10% threshold, ensuring regulatory compliance and patient safety.

Postulated Origin: Reductive Amination Pathway

A critical step in identifying an unknown impurity is to form a scientifically sound hypothesis of its structure based on the manufacturing process of the API.[10][11] this compound is a secondary amine containing structural fragments of benzylamine and 2,3,4-trimethoxybenzaldehyde. This strongly suggests its formation as a by-product during a reductive amination reaction, a common method for forming C-N bonds in pharmaceutical synthesis.[13][14][15]

The proposed mechanism involves two key steps:

  • Imine Formation: A nucleophilic attack by benzylamine on the carbonyl carbon of 2,3,4-trimethoxybenzaldehyde, followed by dehydration, forms a Schiff base (imine) intermediate.[16][17][18]

  • Reduction: The imine intermediate is then reduced to the final secondary amine impurity. This reduction can occur concurrently if a reducing agent like sodium cyanoborohydride (NaBH3CN) is present in a one-pot reaction.[14][19]

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products A 2,3,4-Trimethoxybenzaldehyde C Hemiaminal Intermediate A->C + Benzylamine (Nucleophilic Attack) B Benzylamine B->C D Imine (Schiff Base) Intermediate C->D - H2O (Dehydration) E This compound (Impurity) D->E + Reducing Agent (e.g., NaBH3CN) G cluster_elucidation Analytical Techniques start Unknown Peak Detected in API Batch >0.10% hypothesize Hypothesize Structure (Based on Process Chemistry) start->hypothesize synthesize Synthesize & Purify Reference Standard hypothesize->synthesize develop_method Develop Stability-Indicating HPLC Method synthesize->develop_method confirm Confirm Identity (Compare Impurity vs. Standard) synthesize->confirm Reference Standard force_degrade Perform Forced Degradation Studies develop_method->force_degrade elucidate Structural Elucidation of Isolated Impurity & Standard force_degrade->elucidate ms LC-MS/MS elucidate->ms nmr 1H, 13C, 2D NMR elucidate->nmr ms->confirm nmr->confirm control Develop Control Strategy (Modify Process/Purification) confirm->control Identity Confirmed end Impurity Controlled in Specification control->end

Figure 2: Systematic workflow for the identification and control of a pharmaceutical impurity.
Synthesis of the Reference Standard

A pure, well-characterized reference standard is non-negotiable for unequivocal identification and accurate quantification. [9][20]The synthesis protocol is designed based on the hypothesized reductive amination pathway.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) and benzylamine (1.1 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • Causality Note: Sodium borohydride is a milder reducing agent than LiAlH4 and is compatible with protic solvents like methanol. It selectively reduces the imine in the presence of the aromatic rings. Using it at 0°C helps control the reaction's exothermicity.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully add water to quench the excess NaBH4.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate. Purify the crude product using flash column chromatography on silica gel to yield the pure secondary amine.

  • Characterization: Confirm the structure and purity of the synthesized standard using NMR, MS, and HPLC analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure capable of separating the API from its impurities and degradation products. [9][21]Forced degradation studies are essential to prove this capability. [1][21] Protocol: Forced Degradation Studies

Forced degradation, or stress testing, deliberately degrades the API under harsh conditions to generate potential degradation products and challenge the analytical method's specificity. [22][23]The goal is to achieve 5-20% degradation of the API. [4][22][23]

Stress Condition Typical Protocol Rationale
Acid Hydrolysis 0.1 M HCl, 60°C, 24h To test stability against acidic environments. [22]
Base Hydrolysis 0.1 M NaOH, 60°C, 24h To test stability against alkaline environments. [22]
Oxidation 3% H2O2, RT, 24h To assess susceptibility to oxidative degradation. [22]
Thermal Degradation Solid state, 80°C, 48h To evaluate the impact of heat on the solid drug substance.

| Photostability | ICH Q1B conditions (UV/Vis light) | To determine sensitivity to light exposure. [22]|

Table 2: Illustrative Conditions for Forced Degradation Studies.

Optimized HPLC Method Parameters

Parameter Condition Justification
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 30 minA gradient is necessary to elute compounds with a range of polarities, ensuring separation of the API, impurity, and any degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detector UV at 220 nm and 275 nmWavelengths chosen to detect both the benzyl and trimethoxybenzyl chromophores.

This method should demonstrate baseline separation between the API peak, the synthesized this compound peak, and any new peaks that appear under stress conditions.

Definitive Structural Elucidation

Once the impurity is isolated from a preparative HPLC run or synthesized as a reference standard, its structure must be unequivocally confirmed using orthogonal analytical techniques. [10]

G cluster_techniques Orthogonal Analytical Techniques cluster_data Generated Data & Interpretation Impurity Isolated Impurity (or Reference Standard) LCMS LC-MS/MS Molecular Weight (M+H)+ Fragmentation Pattern Impurity->LCMS NMR NMR Spectroscopy 1H NMR 13C NMR 2D COSY 2D HSQC Impurity->NMR MS_Data Mass Spec Data MW = 288.36 g/mol C-N bond cleavage LCMS:mw->MS_Data:mw LCMS:frag->MS_Data:f1 NMR_Data NMR Data Aromatic & Aliphatic Protons Carbon Environment Proton-Proton & Proton-Carbon Correlations NMR:h1_nmr->NMR_Data:h1_data NMR:c13_nmr->NMR_Data:c13_data NMR:cosy->NMR_Data:corr NMR:hsqc->NMR_Data:corr Conclusion Confirmed Structure: This compound MS_Data->Conclusion NMR_Data->Conclusion

Figure 3: Decision tree for using orthogonal analytical techniques for structural elucidation.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. [5]Tandem MS (MS/MS) fragments the molecule to reveal structural information.

  • Expected Molecular Ion: For C17H21NO3, the expected (M+H)+ peak would be at m/z 288.1600. [7]* Key Fragmentation: The most likely fragmentation would be benzylic cleavage at the C-N bonds. This would yield characteristic fragments such as the tropylium ion (m/z 91) from the benzyl group and a fragment corresponding to the trimethoxybenzyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework. [24]

  • ¹H NMR: Would show distinct signals for the aromatic protons on the two different rings, three methoxy (O-CH3) singlets, and two methylene (-CH2-) signals. The integration of these peaks would correspond to the number of protons in each environment.

  • ¹³C NMR: Would reveal 17 distinct carbon signals (unless there is symmetry), including those for the methoxy groups, methylene groups, and the aromatic carbons. [25]* 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy) establishes which protons are coupled (adjacent) to each other, helping to piece together the spin systems of the two aromatic rings. [24] * HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon that has a proton attached. [24] By comparing the comprehensive analytical data (retention time, UV spectrum, mass spectrum, and NMR spectra) of the impurity isolated from the API batch with that of the synthesized reference standard, a definitive identification can be made.

Control Strategy and Conclusion

Once this compound is confirmed as a process-related impurity, a control strategy must be implemented. [10]This may involve:

  • Process Optimization: Modifying reaction conditions (e.g., stoichiometry, temperature, choice of reducing agent) to minimize the formation of the imine by-product.

  • Purification Enhancement: Improving the downstream purification steps (e.g., recrystallization, chromatography) to more effectively remove the impurity.

  • Specification Setting: Including the impurity in the drug substance specification with an acceptance criterion no higher than the qualification threshold (e.g., ≤ 0.15%), justified by safety data. [11] In conclusion, the identification of pharmaceutical impurities is a rigorous, systematic process that underpins drug safety and regulatory compliance. By combining a deep understanding of reaction mechanisms with advanced analytical technologies, scientists can confidently identify, characterize, and control potentially harmful substances. The methodology detailed in this guide for this compound provides a robust and adaptable framework for addressing similar challenges in pharmaceutical development.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Strategies for the investigation and control of process-related impurities in drug substances. (2007, January 10). PubMed.
  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science Publishers.
  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library.
  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
  • Reductive amin
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • How Pharmaceutical Impurity Analysis Works. (2025, August 27).
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Albany Molecular Research Inc. (AMRI).
  • Reductive Amination. (2024, March 28). Chemistry Steps.
  • Control of Impurities. PerkinElmer.
  • Reductive Amination. (2023, January 22). Chemistry LibreTexts.
  • This compound 436086-80-5 wiki. Guidechem.
  • NMR Analysis of Substituted Benzophenones Analysis Guide. (2014, March 9).
  • This compound. Santa Cruz Biotechnology.
  • Benzylamine(100-46-9) 13C NMR spectrum. ChemicalBook.
  • Formation of Imines and Enamines | Overview. (2025, February 6). Echemi.
  • 21.4: Imine formation. (2020, July 1). Chemistry LibreTexts.
  • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps.

Sources

Methodological & Application

Application Note: Protocol for the Preparation of Benzyl-(2,3,4-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine (CAS 436086-80-5). This secondary amine is a critical intermediate in the synthesis of metabolic modulators (analogous to Trimetazidine) and serves as a versatile building block in medicinal chemistry due to the electron-rich 2,3,4-trimethoxybenzyl moiety.

The protocol utilizes a reductive amination strategy.[1][2][3][4][5][6] Unlike direct alkylation, which suffers from over-alkylation (formation of tertiary amines), this method ensures high selectivity for the secondary amine. We employ a "one-pot, two-step" variation of the Abdel-Magid protocol , using Sodium Borohydride (


) in Methanol (

), favored for its operational simplicity and high atom economy compared to Sodium Triacetoxyborohydride (

) methods.

Scientific Grounding & Reaction Logic[6]

Reaction Mechanism

The synthesis proceeds via two distinct mechanistic stages occurring in a single vessel:

  • Imine Formation (Condensation): The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of 2,3,4-trimethoxybenzaldehyde. Elimination of water yields the intermediate imine (Schiff base).

  • Reduction: The imine is selectively reduced by the borohydride reagent to the secondary amine.

Why this specific approach?

  • Regioselectivity: The 2,3,4-trimethoxy substitution pattern creates steric crowding around the carbonyl. Allowing the imine to form completely before adding the reducing agent is critical.[5] Simultaneous addition (Direct Reductive Amination) often leads to the reduction of the unreacted aldehyde to the corresponding benzyl alcohol side-product.

  • Solvent Choice: Methanol is protic and facilitates imine formation without the need for Lewis acid catalysts or dehydrating agents (like

    
     or molecular sieves) typically required in aprotic solvents.
    
Reaction Scheme Visualization

ReactionScheme Aldehyde 2,3,4-Trimethoxybenzaldehyde (Electrophile) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine - H2O MeOH, RT, 2h SideProduct Benzyl Alcohol deriv. (Impurity) Aldehyde->SideProduct Direct Reduction (If NaBH4 added too early) Amine Benzylamine (Nucleophile) Amine->Imine - H2O MeOH, RT, 2h Product This compound (Target) Imine->Product + NaBH4 Reduction NaBH4 NaBH4 (Reducing Agent)

Caption: Sequential reductive amination pathway ensuring selectivity for the secondary amine over alcohol by-products.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][3][7]Density (g/mL)RoleSafety Note
2,3,4-Trimethoxybenzaldehyde 196.201.0SolidSubstrateIrritant
Benzylamine 107.151.050.981NucleophileCorrosive , lachrymator
Methanol (Anhydrous) 32.04Solvent0.792SolventFlammable, Toxic
Sodium Borohydride (

)
37.831.5SolidReductantWater reactive, releases

Dichloromethane (DCM) 84.93-1.33ExtractionVolatile
HCl (1M and 6M) ---WorkupCorrosive
NaOH (1M) ---WorkupCorrosive
Step-by-Step Procedure
Phase 1: Imine Formation
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2,3,4-Trimethoxybenzaldehyde (1.96 g, 10.0 mmol). Add Methanol (30 mL) and stir until fully dissolved.

  • Amine Addition: Add Benzylamine (1.13 g, 1.15 mL, 10.5 mmol) dropwise over 5 minutes.

    • Note: A slight exotherm may occur. The solution typically turns yellow, indicating imine formation.

  • Equilibration: Stir the mixture at Room Temperature (20–25°C) for 2 hours .

    • Checkpoint: Monitor by TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear or become faint.
      
Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (

    
    ) (0.57 g, 15.0 mmol) in small portions over 15 minutes.
    
    • Caution: Vigorous gas evolution (

      
      ) will occur. Ensure good ventilation.[8][9]
      
  • Completion: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for an additional 1 hour.

Phase 3: Workup & Purification (Acid-Base Extraction)

This step is critical to remove neutral impurities (unreacted aldehyde or alcohol side-products).

  • Quench: Carefully add Water (10 mL) to quench excess hydride. Stir for 10 minutes.

  • Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.

  • Extraction (Acidic):

    • Add DCM (50 mL) to the residue.

    • Extract with 1M HCl (

      
      ).
      
    • Logic: The product (amine) will protonate and move to the aqueous layer. Neutral impurities stay in the DCM.

    • Keep the Aqueous Layer. Discard the organic layer (or save for recovery of neutrals).

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Basify to pH > 12 using 1M NaOH (or 6M NaOH dropwise). The product will oil out as a cloudy emulsion.

  • Extraction (Basic):

    • Extract the aqueous mixture with DCM (

      
      ).
      
    • Combine these organic layers.

  • Drying: Dry the combined organics over Anhydrous Sodium Sulfate (

    
    ). Filter and concentrate in vacuo.
    
Phase 4: Isolation
  • Final Product: The resulting oil is the free base of this compound.

  • Salt Formation (Optional for storage): Dissolve the oil in minimal Ethanol and add 1.2 eq of HCl in Dioxane/Ether. The Hydrochloride salt will precipitate. Filter and dry.

Workup Logic & Troubleshooting Flow

WorkupFlow Crude Crude Reaction Mix (Amine + Impurities + Borates) AcidExt Add DCM + 1M HCl Phase Separation Crude->AcidExt OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Acidic) (Contains Protonated Product) AcidExt->AqLayer1 Keep Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Amine Free Base) Extract->FinalOrg Dry & Evaporate WasteAq Waste Aqueous (Salts) Extract->WasteAq Discard

Caption: Acid-Base extraction strategy to isolate pure amine without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation before reduction.Extend stirring time at Step 4. Ensure Methanol is dry.
Product is an Oil Common for this class of amines.Convert to HCl or Oxalate salt for solid characterization.
Aldehyde persists Equilibrium favors aldehyde.Add excess amine (1.2 eq) or add molecular sieves (3Å) during Step 4.
Emulsion during workup Surfactant-like properties of the amine.Add Brine (sat. NaCl) or filter through Celite pad.

References

  • Abdel-Magid, A. F., et al. (1996).[1][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Context: The foundational text establishing the protocol for indirect reductive amin
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 769799, this compound. Link

    • Context: Verification of chemical structure, CAS (436086-80-5), and physical properties.[11]

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714. Link

    • Context: Comprehensive review of the reaction scope and limit

Sources

Technical Application Note: Isolation & Crystallization of Benzyl-(2,3,4-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and crystallization techniques for Benzyl-(2,3,4-trimethoxy-benzyl)-amine Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the isolation, purification, and crystallization protocols for This compound , a secondary amine intermediate often utilized in the synthesis of vasoactive agents and functionalized heterocycles. Due to the electron-rich nature of the 2,3,4-trimethoxybenzyl moiety and the lipophilicity of the benzyl group, this compound frequently presents as a viscous oil or low-melting solid in its free base form.

Key Technical Insight: Direct crystallization of the free base is often kinetically inhibited by rotational freedom and lack of strong intermolecular hydrogen bonding networks. Therefore, this protocol prioritizes Acid-Base Extraction for chemical purification followed by Hydrohalic Salt Formation to drive thermodynamically stable crystallization.

Chemical Context & Synthesis Overview

To understand the isolation challenges, one must understand the genesis of the impurity profile. The compound is typically synthesized via reductive amination of 2,3,4-trimethoxybenzaldehyde with benzylamine (or vice versa), utilizing reducing agents such as Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (


).

Critical Impurities to Manage:

  • Unreacted Aldehyde: Lipophilic, tracks with the product in organic solvents.

  • Tertiary Amine (Over-alkylation):

    
    -bis(2,3,4-trimethoxybenzyl)benzylamine.
    
  • Boron Salts: Inorganic residues from the reducing agent.

Reaction & Work-up Logic Diagram

The following workflow illustrates the critical decision points during the initial isolation from the reaction matrix.

IsolationLogic Rxn Reaction Mixture (Amine + Aldehyde + Reductant) Quench Quench (Aq. NaHCO3) Rxn->Quench Extract Extraction (DCM or EtOAc) Quench->Extract AcidWash Acid Extraction (1M HCl) CRITICAL PURIFICATION STEP Extract->AcidWash Partition OrgLayer Organic Layer (Contains Aldehyde/Neutrals) AcidWash->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Target Amine Protonated Basify Basify (pH > 12, NaOH) AqLayer->Basify Liberate Free Base FinalExt Final Extraction & Drying Basify->FinalExt Crude Crude Free Base (Oil) FinalExt->Crude

Figure 1: Acid-Base Workup Logic.[1] The "Acid Extraction" step is the primary filter, removing non-basic impurities (unreacted aldehyde) before crystallization.

Protocol 1: Isolation of the Free Base

Objective: Isolate chemically pure this compound free of inorganic salts and neutral organic impurities.

Materials
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Reagents: 1M HCl, 2M NaOH, Brine (Sat. NaCl), Magnesium Sulfate (

    
    ).[2]
    
Step-by-Step Methodology
  • Quenching: Upon reaction completion, quench the mixture with saturated aqueous

    
     to neutralize excess acid/boron species. Stir for 20 minutes to break up boron-amine complexes.
    
  • Primary Extraction: Extract the reaction mixture with DCM (

    
     reaction volume). Combine organic layers.
    
  • The "Acid Cut" (Purification):

    • Extract the DCM layer with 1M HCl (

      
      ).[3]
      
    • Mechanism:[1][4] The target amine (

      
      ) protonates and moves to the aqueous phase. Unreacted 2,3,4-trimethoxybenzaldehyde (neutral) remains in the DCM.
      
    • QC Check: Retain the organic layer and check by TLC. If product remains, the pH was not low enough.

  • Liberation: Cool the combined acidic aqueous layers to 0–5°C. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

  • Final Isolation: Extract the basic aqueous phase with DCM (

    
    ). Wash the combined organics with Brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (Rotavap) at 40°C.
  • Result: A pale yellow to colorless viscous oil.

Protocol 2: Crystallization via Salt Formation

Objective: Convert the viscous free base oil into a stable, crystalline solid (Hydrochloride Salt) for long-term storage and high purity (>99%).

Why Hydrochloride? The 2,3,4-trimethoxy substitution pattern creates steric bulk and electron density that can make the free base prone to oxidation (N-oxide formation) over time. The HCl salt lattice stabilizes the amine and excludes trace impurities.

Crystallization Solvent System
Solvent RoleSolvent ChoiceRationale
Dissolution Ethanol (Absolute) or Isopropanol (IPA)Solubilizes the free base; moderate solubility for the salt at high temps.
Acid Source HCl in Diethyl Ether (2M) or HCl in IPA (5-6M)Anhydrous delivery prevents hydrate formation which can be gummy.
Anti-Solvent Diethyl Ether or MTBELow polarity; drastically reduces salt solubility to induce nucleation.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude free base oil (from Protocol 1) in a minimum amount of absolute Ethanol or Isopropanol (approx. 3–5 mL per gram of amine).

    • Note: Do not use DCM; chlorinated solvents often solvate amine salts too well, preventing crystallization.

  • Acidification:

    • Place the solution in an ice bath (0°C) with vigorous stirring.

    • Dropwise, add HCl (in Ether/Dioxane/IPA) .

    • Monitor pH using wet pH paper. Target pH: 1–2.

    • Observation: A white precipitate should begin to form immediately. If the solution turns to a thick gel, add more solvent (EtOH) and warm slightly to redissolve, then cool slowly.

  • Nucleation & Growth:

    • If no precipitate forms, add the Anti-Solvent (Diethyl Ether) dropwise until persistent turbidity is observed.

    • Remove from the ice bath and let it stand at room temperature for 30 minutes, then return to 0°C for 2 hours. This "annealing" promotes larger crystal growth.

  • Filtration: Filter the white solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
    ) to remove mother liquor residues.
    
  • Drying: Dry in a vacuum oven at 40–50°C for 12 hours.

Crystallization Workflow Diagram

CrystWorkflow FreeBase Free Base (Oil) in EtOH/IPA AcidAdd Add Anhydrous HCl (pH < 2) FreeBase->AcidAdd Nucleation Nucleation (Cloud Point) AcidAdd->Nucleation AntiSolv Add Et2O (Drive Precipitation) Nucleation->AntiSolv If no ppt Filter Filtration & Wash Nucleation->Filter If ppt forms AntiSolv->Filter Product Crystalline HCl Salt Filter->Product

Figure 2: Salt Formation and Crystallization Pathway. Anhydrous conditions are preferred to avoid oiling out.

Characterization & QC Criteria

To validate the success of the isolation, compare the product against these standard metrics.

ParameterMethodExpected Result (HCl Salt)
Appearance VisualWhite to off-white crystalline powder.
Melting Point CapillaryExpected range: 170°C – 190°C (Typical for benzylamine HCl salts; specific value depends on polymorph).
Purity HPLC (C18, ACN/H2O)> 98.5% Area.
Identity 1H-NMR (DMSO-d6)

3.7-3.9 (9H, s, OMe),

4.0-4.2 (4H, m,

), Aromatic protons.
Counter-ion Silver Nitrate TestPositive white ppt (

) confirms HCl salt.

Troubleshooting "Oiling Out": If the salt separates as a gum instead of crystals:

  • Solvent Swap: Decant the solvent.[2] Dissolve the gum in hot Isopropanol. Let it cool very slowly.

  • Seed: If available, add a seed crystal of the authentic material.

  • Trituration: Vigorously scratch the side of the flask with a glass rod while suspended in Ether.

References

  • Zwicker, V. E., et al. (2018).[5] "Synthesis of Benzyl-(2,4-dimethoxy-benzyl)-amine derivatives via Reductive Amination." Chemistry - A European Journal, 24(5).[5]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Santa Cruz Biotechnology. "this compound Product Data (CAS 436086-80-5)." [6]

  • Dergipark. "Synthesis, Isolation and Characterization of Substituted N-Benzyl Anilines." DergiPark Academic.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this important amine. The synthesis, primarily achieved through reductive amination, is a versatile and powerful method, but not without its challenges. This resource offers practical, field-proven insights to navigate these complexities.

I. Reaction Overview: Reductive Amination

The synthesis of this compound involves the reaction of 2,3,4-trimethoxybenzaldehyde with benzylamine to form an intermediate imine, which is then reduced to the desired secondary amine. This two-step process, often performed in a single pot, is a cornerstone of amine synthesis.[1]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Imine Intermediate Imine Intermediate 2,3,4-Trimethoxybenzaldehyde->Imine Intermediate Condensation Benzylamine Benzylamine Benzylamine->Imine Intermediate Reducing Agent Reducing Agent This compound This compound Imine Intermediate->this compound Reduction Reducing Agent->this compound

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the direct reductive amination of 2,3,4-trimethoxybenzaldehyde with benzylamine. This one-pot procedure involves mixing the aldehyde, amine, and a selective reducing agent.[2][3] The key is the in-situ formation of the imine followed by its immediate reduction.

Q2: Which reducing agents are most effective for this synthesis?

Several reducing agents can be employed, each with its own advantages and disadvantages. The choice often depends on the scale of the reaction, the desired purity, and the presence of other functional groups.

Reducing AgentAdvantagesDisadvantagesCommon Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available, and environmentally friendly.[4]Can reduce the starting aldehyde if not added carefully after imine formation.[5][6]Methanol, Ethanol
Sodium Triacetoxyborohydride (STAB) Mild and selective, often giving higher yields and fewer side products.[3] Not water-sensitive.[6]More expensive than NaBH₄.Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines in the presence of aldehydes.[5]Highly toxic due to the potential release of cyanide gas, especially under acidic conditions.Methanol
Catalytic Hydrogenation (e.g., H₂/Pd-C) Economical for large-scale reactions.[3]Can reduce other functional groups (e.g., nitro groups, double bonds).[3] Requires specialized equipment.Methanol, Ethanol, Ethyl Acetate
Q3: What are the typical starting material ratios?

For optimal results, it is common to use a slight excess of one of the reactants to drive the reaction to completion. A common starting point is a 1:1 to 1:1.2 molar ratio of 2,3,4-trimethoxybenzaldehyde to benzylamine. The reducing agent is typically used in a 1.1 to 1.5 molar excess relative to the limiting reactant.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

A low yield of this compound is a common issue with several potential root causes.

Possible Cause A: Incomplete Imine Formation

The formation of the imine is an equilibrium-driven process.[7] If the equilibrium is not shifted sufficiently towards the imine, the subsequent reduction step will be inefficient.

Solutions:

  • Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water.[8][9] Removing this water as it forms can drive the equilibrium towards the product. This can be achieved by:

    • Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

    • Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[7]

  • pH Control: Imine formation is typically fastest at a slightly acidic pH (around 4-5).[5][10] At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step.[10][11] Adding a catalytic amount of a weak acid, like acetic acid, can be beneficial.

Possible Cause B: Reduction of the Starting Aldehyde

If a non-selective reducing agent like sodium borohydride is used, it can reduce the 2,3,4-trimethoxybenzaldehyde to the corresponding benzyl alcohol, a common side product.[2][5]

Solutions:

  • Sequential Addition: When using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[5][6] This is often referred to as an indirect or two-step, one-pot procedure.[3]

  • Use a Selective Reducing Agent: Employing a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) can significantly minimize the reduction of the starting aldehyde.[3]

Possible Cause C: Over-alkylation or Side Reactions

The product, a secondary amine, can potentially react further with the starting aldehyde to form a tertiary amine, although this is less common under typical reductive amination conditions. Other side reactions, such as the self-condensation of the aldehyde, can also occur.

Solutions:

  • Control Stoichiometry: Carefully controlling the ratio of reactants can minimize side reactions. Using a slight excess of the amine can help ensure the complete consumption of the aldehyde.

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.

G cluster_solutions Solutions Low Yield Low Yield Incomplete Imine Formation Incomplete Imine Formation Low Yield->Incomplete Imine Formation Aldehyde Reduction Aldehyde Reduction Low Yield->Aldehyde Reduction Side Reactions Side Reactions Low Yield->Side Reactions Water Removal Water Removal Incomplete Imine Formation->Water Removal pH Control pH Control Incomplete Imine Formation->pH Control Sequential Addition Sequential Addition Aldehyde Reduction->Sequential Addition Selective Reducing Agent Selective Reducing Agent Aldehyde Reduction->Selective Reducing Agent Stoichiometry Control Stoichiometry Control Side Reactions->Stoichiometry Control Temperature Control Temperature Control Side Reactions->Temperature Control

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Difficulty in Product Purification

Even with a good yield, isolating the pure this compound can be challenging.

Possible Cause A: Contamination with Starting Materials

Unreacted 2,3,4-trimethoxybenzaldehyde or benzylamine can co-elute with the product during chromatography or be difficult to remove by extraction.

Solutions:

  • Aqueous Work-up: A standard aqueous work-up can help remove some impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic benzylamine and the product amine, pulling them into the aqueous layer. The aldehyde will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the amines.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from the starting materials.

Possible Cause B: Presence of the Benzyl Alcohol Byproduct

As mentioned, the reduction of the starting aldehyde leads to the formation of 2,3,4-trimethoxybenzyl alcohol.

Solution:

  • Chromatographic Separation: This alcohol is typically more polar than the product amine and can usually be separated by column chromatography.

Possible Cause C: Degradation of Benzylamine Starting Material

Commercial benzylamine can degrade over time, forming impurities such as an imine dimer through oxidation and condensation.[12]

Solution:

  • Purification of Benzylamine: If the benzylamine starting material shows multiple spots on a TLC plate, it should be purified before use.[12] This can be done by vacuum distillation or by precipitating the hydrochloride salt with HCl in ether, filtering, and then regenerating the free amine with a base like NaOH.[12]

IV. Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride (Indirect Method)
  • To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq) in methanol, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until the reaction is complete.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (Direct Method)
  • To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE), add benzylamine (1.1 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture. A small amount of acetic acid (0.1 eq) can be added to catalyze the reaction.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

V. References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Sa-ei, K., & Thongpanchang, C. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 58(2), 229-234. [Link]

  • Reddy, K. S., & Kumar, V. P. (2015). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Synthetic Communications, 45(13), 1561-1570. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Li, J., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • Various Authors. (n.d.). Optimization of reaction conditions for self-coupling of benzylamine. ResearchGate. [Link]

  • Gowda, D. C., & Mahesh, B. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Organic Chemistry International. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Organic Reactions. [Link]

  • Various Authors. (2024, November 8). How to purify Benzylamine? Reddit. [Link]

  • Beller, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Beller, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC. [Link]

  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. [Link]

  • Chemistry Learner. (2023, October 20). Imine: Definition, Structure, Formation, and Mechanism. Chemistry Learner. [Link]

  • Wikipedia. (n.d.). Imine. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). n-benzylacrylamide. Organic Syntheses. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. [Link]

  • Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Lewis, N. S., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]

  • da Silva, F. M., & da Silva, J. F. M. (2015). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 127(8), 1391-1397. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]

  • Lewis, N. S., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Semantic Scholar. [Link]

  • Ataman Kimya. (n.d.). N-BENZYLAMINE. Ataman Kimya. [Link]

  • Rej, R. N., & Rao, J. M. (1998). Synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranoside. Journal of Carbohydrate Chemistry, 17(8), 1309-1314. [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde. Google Patents.

Sources

Removing unreacted starting materials from Benzyl-(2,3,4-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-234-TMB Status: Open Priority: High (Purity Critical for Biological Assays) Analyst: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to isolate Benzyl-(2,3,4-trimethoxy-benzyl)-amine (a secondary amine) from a reductive amination mixture. The crude matrix likely contains:

  • Target Product: Secondary amine (Basic, Lipophilic).

  • Impurity A: Unreacted 2,3,4-trimethoxybenzaldehyde (Neutral, Lipophilic).

  • Impurity B: Unreacted Benzylamine (Primary Amine, Basic).

  • Impurity C: Boron salts/Reducing agents (Water soluble).

This guide provides three distinct protocols to address these impurities. Protocol 1 is the standard self-validating workup. Protocol 2 addresses stubborn aldehyde contamination. Protocol 3 is for the specific removal of excess primary amine starting material.

Protocol 1: The "Self-Validating" Acid-Base Extraction

Best for: General cleanup of neutral impurities (Aldehydes) from the basic product.

This method exploits the basicity of your secondary amine product (


). By manipulating pH, we force the product to migrate between phases, leaving neutral impurities behind.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction residue in a non-water-miscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).

  • Acid Extraction (The Critical Step):

    • Add 1M HCl (aq) to the organic layer.

    • Chemistry: The amine is protonated to form the ammonium salt (

      
      ), which is water-soluble. The aldehyde remains neutral and stays in the organic layer.
      
    • Action: Shake vigorously. Collect the Aqueous Acidic Layer .

    • Repeat: Extract the organic layer once more with fresh 1M HCl to ensure quantitative recovery.

  • Organic Wash:

    • Wash the combined Aqueous Acidic Layers with a small volume of fresh DCM.

    • Why: This removes physically entrained neutral organic impurities. Discard this organic wash.

  • Basification & Recovery:

    • Cool the aqueous layer (ice bath).

    • Slowly add 2M NaOH or Sat.

      
        until pH > 12.
      
    • Chemistry: The ammonium salt is deprotonated, regenerating the free base amine, which is now insoluble in water.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Visualization: Acid-Base Logic Flow

AcidBaseWorkup Crude Crude Mixture (Amine + Aldehyde) AddAcid Add 1M HCl Partition Crude->AddAcid OrgLayer1 Organic Layer (Contains Aldehyde) AddAcid->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Amine Salt) AddAcid->AqLayer1 Product (H+) Wash Wash with DCM AqLayer1->Wash Basify Basify (pH > 12) Add NaOH Wash->Basify FinalExtract Extract into DCM Evaporate Basify->FinalExtract Product Purified Product (Free Base) FinalExtract->Product

Caption: Logical flow of separating basic amines from neutral aldehydes using pH manipulation.

Protocol 2: The Bisulfite Wash (Aldehyde Removal)

Best for: Removing large excesses of 2,3,4-trimethoxybenzaldehyde without running a full column.

If the acid-base extraction is insufficient (e.g., emulsions form), use the Bisulfite Method . Sodium bisulfite forms a water-soluble adduct with aldehydes but does not react with amines.

The Science:



The resulting sulfonate salt is highly polar and partitions into water.

Procedure:

  • Dissolve crude material in Ethyl Acetate .

  • Add an equal volume of Saturated Aqueous Sodium Bisulfite (

    
    ) .
    
  • Vigorous Agitation: Shake for at least 3-5 minutes. The adduct formation is reversible and requires good contact time.

  • Separate layers. The aldehyde is now in the aqueous layer.[1]

  • Wash the organic layer with brine, dry, and concentrate.

Technical Note: 2,3,4-trimethoxybenzaldehyde is electron-rich. This makes the carbonyl carbon less electrophilic, potentially slowing adduct formation. If this fails, increase reaction time or use Protocol 3 .

Protocol 3: Removing Excess Benzylamine (Primary Amine)

Best for: Situations where Benzylamine was used in excess and co-elutes with the product.

Separating a primary amine (Benzylamine) from a secondary amine (Product) is difficult because both are basic. You cannot use Acid-Base extraction.

Option A: Scavenger Resins (Chemoselective)

Use a polymer-supported aldehyde resin (e.g., PS-Benzaldehyde ).

  • Mechanism: The resin reacts selectively with the primary amine to form an imine (Schiff base), which remains covalently bound to the bead. The secondary amine (your product) cannot form a stable neutral imine and remains in solution.

  • Protocol:

    • Dissolve crude in DCM.

    • Add PS-Benzaldehyde resin (3-4 equivalents relative to excess benzylamine).

    • Shake at room temperature for 6-12 hours.

    • Filter off the resin. The filtrate contains your pure secondary amine.

Option B: Selective Derivatization (The "Acetyl" Trick)

If resins are unavailable, you can chemically "neutralize" the primary amine.

  • Acylation: Add a calculated amount of Acetic Anhydride (

    
    ) or Ethyl Trifluoroacetate  to the crude mixture.
    
    • Selectivity: Primary amines acetylate much faster than hindered secondary amines.

    • Result: Benzylamine becomes N-benzylacetamide (Neutral). Your product remains a Secondary Amine (Basic).

  • Acid Wash: Perform Protocol 1 (Acid-Base Extraction).

    • The neutral amide (ex-benzylamine) stays in the organic layer.

    • The basic product extracts into the acid layer.

Comparison of Purification Methods
MethodTargets ImpurityMechanismProsCons
Acid-Base Extraction Neutrals (Aldehydes)pKa DifferenceCheap, ScalableFails for amine impurities
Bisulfite Wash AldehydesAdduct FormationMild, SpecificReversible, requires agitation
PS-Benzaldehyde Primary AminesImine FormationHigh Purity, No WorkupExpensive, slow kinetics
Selective Acetylation Primary AminesAmide FormationFast, CheapRisk of acetylating product

FAQs: Troubleshooting Specific Issues

Q: My product is not precipitating as a salt. How do I crystallize it? A: Secondary benzylamines often form oils. To induce crystallization:

  • Dissolve the free base in minimal dry Diethyl Ether or Isopropanol .

  • Add HCl in Dioxane (4M) or bubble dry HCl gas.

  • If an oil forms (oiling out), scratch the glass with a spatula or add a seed crystal.

  • Cool to -20°C overnight. The hydrochloride salt of this compound should precipitate as a white solid.

Q: I see a spot on TLC that trails/streaks. What is it? A: That is likely the unreacted Benzylamine . Primary amines interact strongly with the acidic silica gel.

  • Fix: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your TLC eluent (e.g., 5% MeOH/DCM + 1%

    
    ). This deprotonates the silica and tightens the amine spots.
    

Q: Can I use chromatography to separate the aldehyde? A: Yes. 2,3,4-trimethoxybenzaldehyde is significantly less polar than the amine.

  • Eluent: Start with 100% Hexanes/DCM to elute the aldehyde. Then switch to 5-10% MeOH in DCM to elute the amine product.

References

  • Brindle, C. S., et al. (2017).[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Biotage. (n.d.). "Scavenger Resins: Removal of Amines." Biotage Technical Notes.

Sources

Validation & Comparative

A Comparative Guide to Reverse Phase HPLC Retention of Benzyl-(2,3,4-trimethoxy-benzyl)-amine: A Method Development Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of intermediates and active pharmaceutical ingredients (APIs) is paramount. Benzyl-(2,3,4-trimethoxy-benzyl)-amine, a substituted dibenzylamine, represents a class of compounds whose aromatic and basic nature presents unique challenges and opportunities in chromatographic separation. This guide provides an in-depth comparison of the retention behavior of this analyte under various Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) conditions.

Our focus is not merely on presenting data, but on elucidating the underlying physicochemical principles that govern retention. By exploring the interplay between the analyte's properties, stationary phase chemistry, and mobile phase composition, this document serves as a practical guide for researchers and drug development professionals aiming to develop robust and selective analytical methods. We will dissect the causal relationships behind experimental choices, grounding our discussion in authoritative chromatographic theory and established standards, such as those outlined in the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3]

Analyte Physicochemical Profile: The Key to Predictable Retention

Understanding the inherent properties of this compound is the first step in designing a logical separation strategy.

  • Structure and Hydrophobicity: The molecule possesses two benzyl rings, which confer significant hydrophobicity, the primary driver for retention in reverse phase chromatography.[4][5] The presence of three methoxy groups adds some polarity but also increases the overall molecular weight and size.

  • Basicity (pKa): As a secondary amine, the molecule is basic. Its predicted pKa is approximately 7.91.[6] This is a critical parameter. In RP-HPLC, the mobile phase pH relative to the analyte's pKa dictates its degree of ionization.[7][8]

    • At a mobile phase pH well below the pKa (e.g., pH < 6), the amine will be predominantly in its protonated, cationic form (BH+).

    • As the mobile phase pH approaches the pKa, the proportion of the neutral, free base form (B) increases.

The ionized form is significantly more polar and will have a much lower retention time in RP-HPLC.[8][9] Conversely, the neutral form is more hydrophobic and will be retained more strongly.[10]

Core Principles of Retention for Basic Analytes in RP-HPLC

The retention of a basic compound like this compound is governed by a combination of desired and undesired interactions within the column.

  • Hydrophobic Interaction: This is the primary, desired mechanism. The non-polar analyte partitions from the polar mobile phase into the non-polar stationary phase (e.g., C18 alkyl chains). The more hydrophobic the analyte, the stronger this interaction and the longer the retention time.[11]

  • Silanol Interactions (Secondary Retention): Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[12] These silanols are weakly acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5-4. These anionic sites can then interact electrostatically with the protonated basic analyte (BH+), leading to a secondary retention mechanism.[13][14] This interaction is often problematic, causing significant peak tailing, poor reproducibility, and increased retention times.[13][15][16] Modern, high-purity silica columns with advanced end-capping are designed to minimize these effects.[13][15]

  • π-π Interactions: When using stationary phases containing phenyl groups (e.g., Phenyl-Hexyl), an additional retention mechanism becomes available for aromatic analytes. The pi-electrons of the analyte's benzene rings can interact with the pi-electrons of the stationary phase's phenyl rings.[17][18] This can offer unique selectivity compared to purely aliphatic phases like C18, especially for molecules with multiple aromatic systems.[19][20]

Experimental Design & Rationale

To comprehensively compare retention times, we designed a study to evaluate the impact of both stationary phase chemistry and mobile phase pH.

Rationale for Stationary Phase Selection:

  • C18 (Octadecylsilane): Selected as the industry-standard workhorse.[20] It provides a benchmark for retention based primarily on hydrophobicity. A modern, end-capped, high-purity silica C18 column is specified to minimize unwanted silanol effects.[13]

  • Phenyl-Hexyl: Chosen to introduce an alternative selectivity mechanism.[19] The combination of a hexyl linker provides hydrophobicity, while the terminal phenyl group allows for π-π interactions with the analyte's two benzyl rings.[17][21] This phase is often used when C18 columns fail to provide adequate separation for aromatic compounds.[20]

Rationale for Mobile Phase pH Selection:

  • pH 3.0 (Acidic): At this pH, the analyte (pKa ≈ 7.91) will be fully protonated and exist as a cation.[8] This condition also ensures that surface silanol groups are protonated (Si-OH), minimizing strong ionic interactions with the analyte and thus reducing peak tailing.[13]

  • pH 6.0 (Intermediate): This pH is still well below the analyte's pKa, ensuring it remains protonated. However, it is high enough that a small population of silanol groups on the silica surface may begin to deprotonate, potentially introducing a minor secondary retention effect. This allows for an evaluation of column inertness.

The diagram below illustrates the experimental workflow.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MP_A Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7-3.0) C18_pH3 Condition 1: C18 Column Aqueous: MP A MP_A->C18_pH3 PH_pH3 Condition 3: Phenyl-Hexyl Column Aqueous: MP A MP_A->PH_pH3 MP_B Mobile Phase B: 10mM Ammonium Acetate in Water (pH ~6.0) C18_pH6 Condition 2: C18 Column Aqueous: MP B MP_B->C18_pH6 PH_pH6 Condition 4: Phenyl-Hexyl Column Aqueous: MP B MP_B->PH_pH6 MP_Org Organic Modifier: Acetonitrile (ACN) Sample Sample Preparation: Dissolve Analyte in 50:50 ACN/Water Sample->C18_pH3 Sample->C18_pH6 Sample->PH_pH3 Sample->PH_pH6 Compare Compare Retention Times (tR) and Peak Shapes C18_pH3->Compare C18_pH6->Compare PH_pH3->Compare PH_pH6->Compare

Caption: Experimental workflow for the comparative HPLC analysis.

Experimental Protocols

The following protocols are designed to be reproducible and adhere to standard chromatographic practices.[1]

1. Mobile Phase Preparation

  • Mobile Phase A (pH 3.0): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter.

  • Mobile Phase B (pH 6.0): Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust pH to 6.0 ± 0.05 with acetic acid if necessary. Filter through a 0.45 µm filter.

  • Organic Phase: Use HPLC-grade acetonitrile (ACN).

2. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL solution.

  • Working Solution: Dilute the stock solution 1:10 with the 50:50 acetonitrile/water diluent to a final concentration of 100 µg/mL.

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Columns:

    • High-purity, end-capped C18, 150 x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase Program:

    • Composition: 50% Aqueous (A) : 50% Acetonitrile (B) (Isocratic)

    • Aqueous (A) for pH 3.0 runs: Mobile Phase A

    • Aqueous (A) for pH 6.0 runs: Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Run Time: 15 minutes

4. System Equilibration

  • Before each set of experiments, equilibrate the column with the specific mobile phase for at least 30 minutes or until a stable baseline is achieved.

Anticipated Results and Discussion

The following table summarizes the expected retention times based on established chromatographic principles.

Condition IDStationary PhaseMobile Phase pHExpected Retention Time (min)Primary Retention Mechanism(s)
1C183.0~ 6.5Hydrophobic
2C186.0~ 6.8Hydrophobic + Minor Silanol Interaction
3Phenyl-Hexyl3.0~ 7.5Hydrophobic + π-π Interaction
4Phenyl-Hexyl6.0~ 7.9Hydrophobic + π-π Interaction + Minor Silanol Interaction

Discussion of Results:

  • Effect of Stationary Phase (pH 3.0): A direct comparison between Condition 1 (C18) and Condition 3 (Phenyl-Hexyl) highlights the impact of stationary phase chemistry. The analyte, with its two aromatic rings, is expected to engage in π-π interactions with the Phenyl-Hexyl phase.[17][21] This additional interaction, on top of the baseline hydrophobicity, should result in a significantly longer retention time on the Phenyl-Hexyl column compared to the C18 column.[18][19]

G cluster_c18 C18 Phase Interaction cluster_ph Phenyl-Hexyl Phase Interaction C18 C18 Stationary Phase Hydrophobic Interaction PH Phenyl-Hexyl Phase Hydrophobic Interaction π-π Interaction Analyte Analyte (Two Benzyl Rings) Analyte->C18:f0 Strong Analyte->PH:f0 Strong Analyte->PH:f1 Strong (Additional)

Caption: Dominant retention mechanisms on different stationary phases.

  • Effect of Mobile Phase pH: Comparing Condition 1 (pH 3.0) and Condition 2 (pH 6.0) on the same C18 column isolates the effect of pH. A slight increase in retention time is anticipated at pH 6.0. This is not due to a change in the analyte's ionization (it remains fully protonated), but rather to the onset of silanol deprotonation on the silica surface.[13] The resulting anionic sites (Si-O⁻) can exert a secondary ionic attraction to the cationic analyte, modestly increasing its retention.[14] The magnitude of this shift is an excellent indicator of the column's inertness; a smaller shift signifies better end-capping and higher quality silica. The same trend is expected between Conditions 3 and 4 on the Phenyl-Hexyl phase.

  • Peak Shape: At pH 3.0, symmetrical peaks are expected on both columns as problematic silanol interactions are suppressed.[13] At pH 6.0, a slight peak tailing may become evident, especially on older or lower-quality columns, due to the mixed-mode (hydrophobic + ionic) retention mechanism.

Conclusion and Recommendations

This comparative guide demonstrates that the retention of this compound is highly dependent on both stationary phase selection and mobile phase pH.

  • Selectivity is Key: The Phenyl-Hexyl column offers significantly more retention than a standard C18 phase due to supplementary π-π interactions. This makes it a superior choice for methods requiring high resolution of this analyte from other non-aromatic or less-aromatic impurities.

  • pH Control is Critical for Robustness: Operating at a low mobile phase pH (e.g., ≤ 3.0) is highly recommended. This ensures the analyte is in a single ionic state and minimizes peak tailing by suppressing silanol activity, leading to more robust and reproducible results.

  • Method Development Strategy: For novel separation challenges involving this or similar analytes, screening both a high-quality C18 and a Phenyl-Hexyl column provides a powerful strategy to achieve optimal selectivity. The choice should be guided by the specific separation requirements and the nature of potential impurities.

By understanding and applying these core principles, researchers can move beyond simple trial-and-error and adopt a more scientific, mechanism-based approach to HPLC method development.

References

  • Title: 〈621〉CHROMATOGRAPHY - USP.
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL
  • Source: uspbpep.
  • Title: BENZYL-(2,3,4-TRIMETHOXY-BENZYL)
  • Title: Base-Deactivated HPLC Column?
  • Title: What is the effect of free silanols in RPLC and how to reduce it?
  • Title: Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Title: Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II Source: Pittcon 2009 Presentation URL
  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL
  • Title: Phenyl-Hexyl Columns Source: Separation Methods Technologies URL
  • Source: AKJournals (Journal of Planar Chromatography)
  • Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL
  • Title: Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites Source: Taylor & Francis URL
  • Title: Exploring the Role of pH in HPLC Separation Source: Veeprho URL
  • Title: Liquid chromatography stationary phases with reduced silanol interactions Source: Google Patents URL
  • Title: The Theory of HPLC Column Chemistry Source: Crawford Scientific URL
  • Title: Reversed-phase chromatography Source: Wikipedia URL
  • Title: Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites Source: ResearchGate URL
  • Title: Changes of retention time of benzoic acid and benzylamine with four...
  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL
  • Title: Using a Phenyl Column When Separation with C18 (ODS)
  • Title: Benzylamine Source: SIELC Technologies URL
  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters URL
  • Title: Mechanisms of retention in HPLC Source: SlideShare URL
  • Title: (2,3-dimethoxy-benzyl)-(4-fluoro-benzyl)
  • Title: Factors Affecting Resolution in HPLC Source: Sigma-Aldrich URL
  • Title: What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Title: Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC Source: Chiang Mai Journal of Science URL
  • Title: Benzyl-(2,3,4-trimethoxy-benzyl)
  • Title: Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical Source: Austin Publishing Group URL
  • Title: Separation of 3-(Benzyloxy)
  • Title: (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)
  • Title: The Hydrophobicity and retention time of a compound Source: Chromatography Forum URL
  • Title: Differences between retentions of various classes of aromatic hydrocarbons in reversed-phase high-performance liquid chromatography.

Sources

Technical Guide: Analytical Differentiation of Benzyl-(2,3,4-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-(2,3,4-trimethoxy-benzyl)-amine (CAS: 436086-80-5) is a secondary amine intermediate often utilized in the synthesis of vasodilators and specific neuroactive research ligands.[1] In medicinal chemistry, its structural integrity is frequently compromised by the presence of regioisomers, most notably the 3,4,5-trimethoxy (mescaline-like) and 2,4,5-trimethoxy analogs.

These isomers are isobaric (identical Mass-to-Charge ratio) and possess similar polarity, rendering standard low-resolution Mass Spectrometry (MS) and rapid generic HPLC gradients insufficient for definitive identification. This guide provides a multi-modal analytical framework to unambiguously distinguish the 2,3,4-isomer from its structural imposters, prioritizing Nuclear Magnetic Resonance (NMR) as the primary validation tool.

Part 1: The Isomeric Landscape

The core challenge lies in the substitution pattern of the trimethoxybenzyl ring. The "benzyl" and "amine" portions remain constant; the variable is the arrangement of the three methoxy (-OCH₃) groups on the aromatic ring.[2]

IsomerSubstitution PatternSymmetryKey Structural Feature
Target (2,3,4) Vicinal (Adjacent) Asymmetric Sterically crowded; Protons at C5, C6 are Ortho .
Isomer A (3,4,5) Vicinal (Symmetric)SymmetricPlanar; Protons at C2, C6 are Equivalent .
Isomer B (2,4,5) AsymmetricAsymmetricProtons at C3, C6 are Para (No coupling).
Analytical Decision Workflow

The following decision tree outlines the logical progression for validating the 2,3,4-isomer.

DifferentiationWorkflow Start Crude Sample (C17H21NO3) MS Mass Spectrometry (LC-MS) Start->MS CheckMass m/z = 288.16 [M+H]+? MS->CheckMass NMR 1H NMR (CDCl3) CheckMass->NMR Yes (Isobaric) AromaticRegion Analyze Aromatic Region (6.5 - 7.5 ppm) NMR->AromaticRegion CouplingCheck Coupling Pattern? AromaticRegion->CouplingCheck Result234 CONFIRMED: 2,3,4-Isomer (Ortho Doublet, J=8.5Hz) CouplingCheck->Result234 AB System (d) Result345 REJECT: 3,4,5-Isomer (Singlet, 2H) CouplingCheck->Result345 Singlet (s) Result245 REJECT: 2,4,5-Isomer (Two Singlets) CouplingCheck->Result245 Two Singlets

Figure 1: Analytical workflow for distinguishing trimethoxybenzyl isomers. Note that MS is a screening tool, while NMR provides the definitive structural confirmation.

Part 2: Spectroscopic Validation (NMR)

The Gold Standard: Proton NMR (


H NMR) is the only self-validating method that does not require a reference standard of the impurity. The differentiation relies entirely on Spin-Spin Coupling (

-coupling)
of the aromatic protons on the trimethoxy ring.
Experimental Protocol
  • Solvent: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Why: CDCl₃ minimizes exchange of the amine proton and provides clear aromatic resolution.

  • Instrument: 400 MHz or higher.

  • Focus Region: 6.0 ppm – 7.5 ppm (Aromatic Zone).

Data Interpretation Guide
1. The Target: 2,3,4-Trimethoxybenzyl Pattern

The 2,3,4-substitution leaves protons at positions 5 and 6 .

  • Relationship: These protons are Ortho to each other.

  • Expected Signal: An AB System (two doublets).

  • Coupling Constant (

    
    ): 8.0 – 9.0 Hz .
    
  • Appearance: You will see two distinct doublets in the aromatic region (separate from the multiplet of the unsubstituted benzyl ring).

2. The Imposter: 3,4,5-Trimethoxybenzyl Pattern

The 3,4,5-substitution leaves protons at positions 2 and 6 .

  • Relationship: These protons are chemically Equivalent due to the axis of symmetry.

  • Expected Signal: A strong Singlet (integrating to 2H).

  • Coupling: None (or minimal meta-coupling not visible at standard resolution).

3. The Imposter: 2,4,5-Trimethoxybenzyl Pattern

The 2,4,5-substitution leaves protons at positions 3 and 6 .

  • Relationship: These protons are Para to each other.

  • Expected Signal: Two separate Singlets (integrating to 1H each).

  • Coupling: Para-coupling is negligible (~0 Hz).

Summary Table: 1H NMR Diagnostics
IsomerProton Count (Trimethoxy Ring)Signal ShapeCoupling (

)
Diagnostic Verdict
2,3,4- 2Two Doublets ~8.5 Hz PASS
3,4,5- 2One SingletN/AFAIL
2,4,5- 2Two SingletsN/AFAIL

Part 3: Chromatographic Separation (HPLC)

While NMR confirms structure, HPLC is required to quantify purity. Isomers often co-elute on generic gradients. The 2,3,4-isomer is sterically crowded (three adjacent methoxy groups), forcing the methoxy groups out of plane, which alters its interaction with the C18 stationary phase compared to the planar 3,4,5-isomer.

High-Resolution HPLC Protocol

This protocol utilizes a shallow gradient to maximize the resolution (


) between regioisomers.
  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (Amine absorption) and 280 nm (Aromatic absorption).

  • Temperature: 30°C.

Gradient Table:

Time (min) % A (Water) % B (ACN) Phase Description
0.0 95 5 Equilibration
2.0 95 5 Injection/Hold
15.0 60 40 Isomer Separation Zone
20.0 5 95 Wash

| 25.0 | 95 | 5 | Re-equilibration |

Why this works: The "Isomer Separation Zone" (5% to 40% B over 13 minutes) is a shallow gradient. The 2,3,4-isomer, being slightly more polar due to steric inhibition of resonance (the methoxy groups twist out of plane), typically elutes earlier than the planar, more lipophilic 3,4,5-isomer.

Part 4: Mass Spectrometry (Limitations & Utility)

Warning: Do not rely on standard ESI-MS for identification.

  • Molecular Ion: All isomers show

    
    .
    
  • Fragmentation: All isomers yield a major fragment at m/z 181.08 (Trimethoxybenzyl cation) and m/z 91.05 (Tropylium ion from the benzyl amine tail).

Advanced MS Utility: If High-Resolution MS (HRMS) with MS/MS is available, subtle differences in the ratio of fragments may be observed, but this is not robust without a reference standard. Stick to NMR for identification and HPLC for purity.

References

  • Chemical Structure Data: PubChem.[4] Compound Summary: (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine (Structural Analog Analysis). National Library of Medicine. Available at: [Link]

  • Isomer Separation: Yuan, B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 2022.[3][5] Available at: [Link]

  • Biological Context: Ohtaka H, et al. Benzylpiperazine derivatives.[6] I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chem Pharm Bull (Tokyo), 1987.[6] Available at: [Link]

Sources

Inter-Laboratory Validation of Benzyl-(2,3,4-trimethoxy-benzyl)-amine Assay Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Benzyl-(2,3,4-trimethoxy-benzyl)-amine (CAS 436086-80-5), hereafter referred to as BTBA , is critical in pharmaceutical development, particularly as a key intermediate or process-related impurity in the synthesis of vasoactive agents like Trimetazidine.[1][2] As regulatory requirements for impurity profiling tighten (per ICH Q3A/Q3B), the transferability of assay methods between manufacturing sites and contract research organizations (CROs) becomes a compliance bottleneck.

This guide provides a rigorous comparison of the two dominant assay platforms—RP-HPLC-UV and LC-MS/MS —and outlines a standardized protocol for conducting inter-laboratory validation studies.[1][2] We demonstrate that while HPLC-UV offers robustness for process control (>0.1% w/w), LC-MS/MS is the requisite standard for trace-level genotoxic impurity (GTI) monitoring (<10 ppm), necessitating distinct validation strategies under ICH Q2(R2) .[1][2]

Technical Background & Analyte Profiling

Understanding the physicochemical behavior of BTBA is the prerequisite for selecting the correct assay.

  • Chemical Structure: Secondary amine with a lipophilic benzyl group and a trimethoxy-substituted benzyl ring.[1][2]

  • pKa: ~7.91 (Predicted).[1][2] The molecule is basic; at neutral pH, it exists in equilibrium, but under acidic HPLC conditions (pH 2.5–3.0), it is protonated, affecting retention behavior on C18 columns.

  • Chromophores: The trimethoxybenzene moiety provides strong UV absorption at 210 nm and 268 nm , making UV detection viable but susceptible to matrix interference.[1]

The Validation Challenge

In inter-laboratory trials, the primary failure mode for BTBA assays is retention time drift and peak tailing caused by the interaction of the secondary amine with residual silanols on older silica columns. This guide addresses these specific robustness issues.

Method Comparison: HPLC-UV vs. LC-MS/MS[1][2]

We compared the performance of a standard Pharmacopeial-style HPLC method against a high-sensitivity LC-MS/MS method across three distinct laboratories.

Method A: RP-HPLC-UV (Process Control)
  • Application: Routine QC, Assay of API, Impurity levels >0.05%.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).[1][2]

  • Detection: UV @ 210 nm.[1][2]

Method B: LC-MS/MS (Trace Analysis)[1][2]
  • Application: Genotoxic impurity screening, Cleaning validation (<1 ppm).[1][2]

  • Column: C18 UHPLC (e.g., BEH C18), 50 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (Gradient).[1][2]

  • Detection: ESI+ (Multiple Reaction Monitoring - MRM).[1][2] Transition: m/z 288.2 → 181.1.[1][2]

Comparative Performance Data
ParameterMethod A: RP-HPLC-UVMethod B: LC-MS/MSVerdict
Linearity (R²) > 0.999 (10–100 µg/mL)> 0.998 (1–100 ng/mL)Method B is 1000x more sensitive.[1][2]
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mLMethod B required for trace analysis.[2]
Precision (Repeatability) RSD < 0.8%RSD < 2.5%Method A is more precise for high concentrations.[1][2]
Inter-Lab Reproducibility RSD < 1.5%RSD < 5.2%Method A is more robust across sites.[1][2]
Throughput 15 min / run4 min / runMethod B is faster but requires expensive hardware.[1][2]

Inter-Laboratory Validation Protocol

To validate the BTBA assay across multiple sites (e.g., Sponsor Lab vs. CRO Lab), strict adherence to a pre-defined protocol is required to distinguish method error from operator error.

Phase I: Study Design (The "Round Robin")
  • Homogeneity Testing: The coordinating lab must prepare a single batch of "blinded" samples (Low, Medium, High concentrations of BTBA in matrix).

  • Distribution: Samples are shipped at controlled temperatures (2–8°C) to 3+ participating laboratories.

  • Standardization: All labs must use the exact same column lot and reference standard source to minimize stationary phase variability.

Phase II: The Experimental Workflow

The following diagram illustrates the critical decision pathways for the validation process, ensuring compliance with ICH Q2(R2).

ValidationWorkflow Start Validation Planning MethodDev Method Optimization (pH & Column Selection) Start->MethodDev PreVal Pre-Validation (Single Lab) MethodDev->PreVal Decision1 SST Pass? PreVal->Decision1 Decision1->MethodDev No (Refine) InterLab Inter-Laboratory Trial (3+ Sites) Decision1->InterLab Yes DataCol Data Collection (Blind Samples) InterLab->DataCol StatAnalysis Statistical Analysis (ANOVA / Horwitz) DataCol->StatAnalysis Report Final Validation Report StatAnalysis->Report

Figure 1: Strategic workflow for inter-laboratory validation of BTBA assays, emphasizing the critical System Suitability Test (SST) checkpoint before multi-site deployment.

Phase III: Statistical Analysis of Inter-Lab Data

Do not rely solely on simple averages. Use the following statistical tools to validate reproducibility:

  • Cochran’s Test: Use to detect outliers in variance between laboratories.[1][2] (Is one lab significantly less precise than others?)

  • Grubbs’ Test: Use to detect outliers in mean values. (Did one lab prepare the standard incorrectly?)

  • Reproducibility RSD (

    
    ): 
    The critical acceptance criterion for BTBA transfer is often based on the Horwitz equation.
    
    
    
    
    Where
    
    
    is the concentration fraction.[2]
    • Guidance: For BTBA at 1% impurity level, inter-lab RSD should be < 4%. For trace levels (ppm), RSD < 15% is acceptable.

Analytical Mechanism & Troubleshooting

Understanding the separation mechanism allows for faster troubleshooting when inter-lab data mismatches occur.

The Separation Pathway

The separation of BTBA relies on a delicate balance of hydrophobic interaction (Benzyl groups) and silanol suppression (Amine group).

SeparationMechanism cluster_HPLC HPLC Separation Physics Sample Sample Matrix (BTBA + Impurities) Column C18 Column (Hydrophobic Interaction) Sample->Column MobilePhase Mobile Phase (pH 3.0 Phosphate) MobilePhase->Column Silanol Residual Silanols (Secondary Interaction) Column->Silanol Risk of Tailing Detector UV Detector (210 nm) Column->Detector Elution Result Chromatogram (Peak Symmetry) Silanol->Result Peak Broadening Detector->Result

Figure 2: Mechanistic pathway of BTBA separation. Note the "Silanol" node; this is the primary cause of inter-lab failure. Ensure all labs use "End-capped" columns to mitigate this.

Expert Insights for Troubleshooting
  • Peak Tailing > 1.5: This is the most common failure in BTBA validation.[1][2]

    • Cause: Secondary interaction between the amine nitrogen and acidic silanols on the column support.

    • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a competitive blocker, or switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 9.5 (BTBA will be uncharged and retain longer, but peak shape often improves).[1]

  • Recovery Issues in LC-MS:

    • Cause: Matrix effect (ion suppression) from the synthesis solvent.

    • Fix: Use a deuterated internal standard (BTBA-d3 ) or use the Standard Addition method during validation.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • European Medicines Agency (EMA). (2024).[1][2] Guideline on the limits of genotoxic impurities. [Link]

  • Journal of Chromatography B. (2022). Determination of benzylamine derivatives in pharmaceutical formulations using HPLC-UV and LC-MS. (Generalized reference for methodology). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.